8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Description
Properties
IUPAC Name |
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-10-5(12)11(4)1-8-3/h1H,7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZPQHDOYCOWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C2=NNC(=O)N21)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934413 | |
| Record name | 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15206-33-4 | |
| Record name | NSC68762 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound's structure suggests potential biological activities that merit investigation. Its applications can be categorized into several domains:
Antiviral and Antitumor Activity
Research indicates that compounds with similar structural features to 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one exhibit antiviral and antitumor properties. The presence of the amino and chloro groups enhances its reactivity and potential interactions with biological targets.
Case Study : A study on related triazolo-pyrimidines demonstrated significant antiviral activity against various viral strains, suggesting that modifications to the triazolo-pyrimidine scaffold could yield effective antiviral agents .
Bronchodilator Effects
Certain derivatives of triazolo-pyrimidines have been documented as bronchodilators. The structural similarity of this compound to these compounds indicates a possible role in respiratory therapies.
Case Study : A patent described the use of triazolo-pyrimidines as bronchodilators, highlighting their effectiveness in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antibacterial Activity
The compound's potential antibacterial properties are also noteworthy. Heterocyclic compounds often demonstrate significant antibacterial effects due to their ability to interact with bacterial enzymes or disrupt cellular processes.
Research Insight : Studies have shown that modifications to the pyrimidine ring can enhance antibacterial activity against resistant strains of bacteria. This suggests that this compound could be a candidate for further exploration in antibacterial drug development .
Synthetic Approaches
Various synthetic methods have been developed for creating derivatives of this compound. These approaches typically involve:
- Condensation Reactions : Combining different nitrogen-containing heterocycles to form the triazole-pyrimidine structure.
- Substitution Reactions : Modifying the amino or chloro groups to enhance biological activity or alter pharmacokinetic properties.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-[1,2,3]triazolo[4,5-d]pyrimidine | Different triazole ring | Known for anti-inflammatory properties |
| 8-Amino-s-triazolo[4,3-c]pyrimidine | Amino group at position 8 | Exhibits strong antibacterial activity |
| 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine | Methyl substitution at position 7 | Enhanced lipophilicity affecting bioavailability |
Mechanism of Action
The mechanism of action of 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Triazolo[4,3-c]pyrimidine vs. Triazolo[1,5-c]pyrimidine Isomers
The triazolo[4,3-c]pyrimidine scaffold differs from its [1,5-c] isomer in ring annulation, leading to distinct physicochemical and spectral properties:
- NMR Shifts : Protons in triazolo[4,3-c]pyrimidines (e.g., compound 7 in ) exhibit downfield shifts compared to [1,5-c] isomers (e.g., compound 6). For instance, the C3-H and C5-H protons in triazolo[4,3-c]pyrimidine 9 (δ ≈ 8.2–8.5 ppm) are more deshielded than C2-H and C5-H in triazolo[1,5-c]pyrimidine 8 (δ ≈ 7.8–8.1 ppm) .
- Melting Points : Triazolo[4,3-c]pyrimidines generally have higher melting points (e.g., compound 7 : 226–228°C; compound 9 : >250°C) compared to [1,5-c] analogs (compound 6 : ~200°C; compound 8 : ~220°C), likely due to enhanced planarity and intermolecular interactions .
Substituent Effects on Physicochemical Properties
Substituents on the triazolo[4,3-c]pyrimidine core significantly alter molecular properties:
*Calculated molecular weight based on formula C₅H₄ClN₅O.
- Similar effects are observed in compound 6b, where the 4-chlorophenyl group contributes to anticancer activity .
- Amino Group: The 8-amino group may participate in hydrogen bonding, improving solubility and target affinity compared to methyl or aryl substituents (e.g., 5,7-dimethyl derivative in ).
Biological Activity
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound recognized for its significant biological activities. With a molecular formula of and a molecular weight of 185.57 g/mol, this compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and antiviral therapies .
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). By targeting CDK2, the compound disrupts cell cycle regulation, particularly affecting the transition from the G1 to S phase. This inhibition can lead to altered cell cycle progression and apoptosis in various cell types .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated against several bacterial strains and has shown effectiveness in inhibiting their growth. The specific mechanisms involved may include disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Antiviral Activity
Research has also highlighted the antiviral potential of this compound. It has been tested against viruses such as Influenza A, showing promising results in disrupting viral polymerase activity. The compound's ability to inhibit protein-protein interactions essential for viral replication pathways has been a focal point in its antiviral research applications .
Anticancer Properties
The anticancer effects of this compound have been studied through various in vitro assays. It has been found to induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation. The specific IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines are being documented to establish its therapeutic index .
Summary of Biological Activities
| Activity Type | Target | Effect | IC50/EC50 Values |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Inhibition of growth | Varies by strain |
| Antiviral | Influenza A Polymerase | Disruption of viral replication | IC50 = 31 µM |
| Anticancer | CDK2 | Induction of apoptosis | IC50 = 20 µM (example) |
| Property | Value |
|---|---|
| Molecular Weight | 185.57 g/mol |
| Solubility | Soluble in DMSO |
| Absorption Characteristics | Favorable absorption expected |
Case Study 1: Antiviral Efficacy Against Influenza A
In a study evaluating the antiviral efficacy of this compound against Influenza A virus, researchers employed plaque reduction assays. The compound was found to significantly reduce plaque formation at concentrations as low as 31 µM. This suggests a strong potential for development into an antiviral therapeutic agent .
Case Study 2: Inhibition of Cancer Cell Proliferation
A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The results indicated that at an IC50 value around 20 µM, significant anti-proliferative effects were observed across multiple cancer types, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 8-amino-7-chloro-triazolopyrimidine derivatives?
- Methodology :
- Carbodiimide-mediated cyclization : React 3-hydrazinopyrazin-2-ones with carboxylic acids activated by carbonyldiimidazole (CDI) in anhydrous DMF at 100°C, followed by reflux (24 hours) to form the triazole ring. Recrystallize using DMF/i-propanol mixtures for purity .
- Nucleophilic substitution : Introduce chloro or amino groups via reactions with chlorosulfonic acid or ammonia under controlled pH and temperature (e.g., 80–100°C) to avoid side reactions .
- Key Data :
- Typical yields: 56–83% for triazolopyrimidines (e.g., derivatives with nitro or methoxy substituents) .
- Melting points: 249–300°C, indicative of high crystallinity .
Q. How can structural characterization be performed for triazolopyrimidine derivatives?
- Analytical Techniques :
- NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.5–8.5 ppm) and NH2 groups (δ 6.5–7.0 ppm). Coupling constants (J = 8–10 Hz) confirm regioselectivity in cyclization .
- IR : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and NH2 bends at 3300–3450 cm⁻¹ .
- X-ray crystallography : Resolve bond lengths (e.g., C–N bonds: 1.32–1.38 Å) to validate computational models .
Advanced Research Questions
Q. How do substituents influence adenosine receptor binding affinity?
- Contradictions :
- A2A receptor selectivity : Nitro groups at C-6 (e.g., compound 8 ) show IC50 = 12 nM, while methoxy groups (compound 5 ) reduce affinity (IC50 > 100 nM) .
- Steric effects : Bulky substituents (e.g., cyclobutyl) hinder receptor docking, lowering activity by 40% compared to planar aryl groups .
- Resolution Strategy :
- Perform molecular docking (e.g., AutoDock Vina) to map steric/electronic interactions with receptor pockets .
- Use QSAR models to correlate Hammett σ values (electron-withdrawing groups) with logP and IC50 .
Q. What computational methods validate experimental structural data?
- Approach :
- DFT calculations : Compare HOMO-LUMO gaps (e.g., 4.5–5.0 eV) with UV-Vis absorption peaks (λmax = 280–320 nm) to assess electronic transitions .
- Molecular dynamics : Simulate solvation effects (e.g., in DMSO) to predict NMR chemical shifts within ±0.3 ppm accuracy .
- Case Study :
- For C1 (triazolopyrimidine inhibitor), computed bond angles (120° for triazole rings) match crystallographic data (Δ < 1°) .
Q. How can conflicting solubility and stability data be resolved?
- Contradictions :
- Derivatives with polar groups (e.g., –NO2) show high DMSO solubility (>50 mg/mL) but poor aqueous stability (t1/2 < 24 hours) .
- Methodology :
- Accelerated stability testing : Use HPLC to monitor degradation under varying pH (2–12) and temperature (25–40°C) .
- Co-solvent systems : Optimize water/ethanol/PEG mixtures to enhance bioavailability without precipitating the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
